molecular formula C13H9Cl2NO2 B2748174 N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide CAS No. 400823-28-1

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide

Cat. No.: B2748174
CAS No.: 400823-28-1
M. Wt: 282.12
InChI Key: IIFIZJXZUBOSEU-ONEGZZNKSA-N
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Description

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide is an acrylamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a 2-furyl substituent at the α-position of the acrylamide backbone. Its design likely leverages the electron-withdrawing effects of chlorine atoms and the aromatic furan ring, which are common features in bioactive molecules .

Properties

IUPAC Name

(E)-N-(3,5-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-6-10(15)8-11(7-9)16-13(17)4-3-12-2-1-5-18-12/h1-8H,(H,16,17)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFIZJXZUBOSEU-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide typically involves the reaction of 3,5-dichloroaniline with 3-(2-furyl)acrylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions may include:

  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acrylamide Derivatives

(a) Antitumor Acrylamides
  • (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) Structural Features: Contains a 3,4-dichlorophenyl group on the acrylamide and a 3,5-bis(trifluoromethyl)phenyl substituent on the nitrogen.
  • (E)-N-(4-((3,4-dichlorophenyl)amino)thieno[2,3-d]pyrimidin-6-yl)-3-(4-methoxyphenyl)acrylamide (8g) Structural Features: Combines a thienopyrimidine core with a 4-methoxyphenyl acrylamide moiety. Activity: Demonstrated cytotoxicity against HeLa cells (IC₅₀ = 33 nM), suggesting that heterocyclic cores enhance potency compared to simple acrylamides .
(b) Anti-inflammatory Acrylamides
  • 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2 from Lycium barbarum)
    • Structural Features : Features methoxy and hydroxyl groups on both the acrylamide and nitrogen-bound aromatic rings.
    • Activity : Showed significant anti-inflammatory activity (IC₅₀ = 17.00 μM), outperforming the positive control quercetin (IC₅₀ = 17.21 μM) .
(c) Agrochemical Derivatives
  • N-(3,5-dichlorophenyl)succinimide (NDPS)
    • Structural Features : A succinimide analog with a 3,5-dichlorophenyl group.
    • Metabolism : Undergoes cytochrome P450-mediated oxidation to nephrotoxic metabolites like 2-NDHSA (apparent KM = 1.76 mM, Vmax = 31.01 nmol/10⁶ cells/hr) .

Key Structural and Functional Differences

Compound Name Key Substituents Bioactivity/Application Reference
N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide 3,5-dichlorophenyl, 2-furyl Not explicitly reported
(E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide 3,4-dichlorophenyl, 3,5-bis(CF₃)-phenyl Antitumor (gastric cancer cells)
Compound 8g (thienopyrimidine-acrylamide) Thienopyrimidine core, 4-methoxyphenyl Cytotoxic (HeLa IC₅₀ = 33 nM)
NDPS Succinimide core, 3,5-dichlorophenyl Nephrotoxic (hepatic activation)
Compound 2 (Lycium barbarum) 4-hydroxy-3-methoxyphenyl, methoxyethyl group Anti-inflammatory (IC₅₀ = 17.00 μM)

Physicochemical Properties

  • Analogous compounds like LQM349 (3,5-dichlorophenyl-substituted acrylamide) have melting points >150°C and purity >95% by HPLC .
  • LQM349 : Melting point = 162–164°C, HPLC purity = 98.5%, FTIR peaks at 1650 cm⁻¹ (C=O stretch) .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 3,5-dichlorophenyl group enhances metabolic stability and binding affinity to hydrophobic targets (e.g., enzymes or receptors) .
  • Heterocyclic Modifications: Thienopyrimidine-acrylamide hybrids (e.g., 8g) show enhanced cytotoxicity, likely due to improved DNA intercalation or kinase inhibition .
  • Polar Substituents: Hydroxyl and methoxy groups in anti-inflammatory acrylamides (e.g., Compound 2) improve solubility and nitric oxide (NO) inhibition .

Biological Activity

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an acrylamide derivative, characterized by the presence of a dichlorophenyl group and a furyl moiety. Its molecular formula is C₁₃H₉Cl₂NO₂, with a molecular weight of 282.13 g/mol. The structural features contribute to its reactivity and potential therapeutic applications.

The biological activity of this compound is believed to stem from its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and tumor growth.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways that regulate cellular functions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its capacity to reduce pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Notably, it has been tested against various cancer types, including breast and colon cancers.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that treatment with this compound led to a significant decrease in cell viability in cancer cell lines compared to control groups.
    • The compound was shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls.
    • Toxicological assessments indicated that the compound had a favorable safety profile at therapeutic doses.

Data Summary Table

Property Value
Molecular FormulaC₁₃H₉Cl₂NO₂
Molecular Weight282.13 g/mol
Key Biological ActivitiesAnti-inflammatory, Anticancer
Mechanism of ActionEnzyme inhibition, Receptor modulation

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